The compound 6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is classified as an organic molecule belonging to the broader category of phenylpyridines. It features a complex structure that integrates a pyrrolo[2,3-c]pyridine core with additional functional groups, including a fluorophenyl and a pyridinyl moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
The compound is cataloged with the CAS number 1258651-06-7 and has a molecular formula of C14H11FN2O. Its molecular weight is approximately 242.25 g/mol. The structure can be represented using various chemical notations, including InChI and SMILES formats, which facilitate its identification and characterization in chemical databases such as PubChem and the EPA's DSSTox database .
While specific synthesis methods for 6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one were not directly detailed in the search results, related compounds in the pyrrolopyrazine family have been synthesized through several established techniques. Common synthetic routes include:
These methods highlight the versatility in synthesizing complex heterocyclic compounds similar to the target compound .
The molecular structure of 6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be described as follows:
C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)FThe structure features a fused bicyclic system that includes both pyridine and pyrrole rings, contributing to its potential pharmacological properties. The presence of the fluorophenyl group may enhance lipophilicity and biological activity .
The reactivity of this compound can be inferred from its structural components. Compounds with similar structures often undergo various chemical reactions such as:
These reactions can be exploited for further functionalization or derivatization of the compound to enhance its biological activity or modify its properties for specific applications.
While specific data regarding the mechanism of action for this compound is limited, compounds within similar classes have been studied for their interactions with biological targets. The potential mechanisms may involve:
Understanding these interactions requires extensive biochemical assays and may involve computational modeling to predict binding affinities and interaction dynamics .
The physical properties of 6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one include:
Further detailed physical properties such as melting point, boiling point, solubility, and density have not been explicitly provided in the search results but are crucial for practical applications and handling in laboratory settings.
This compound has potential applications in various scientific fields:
Research into similar compounds indicates that derivatives could possess anti-inflammatory or anticancer activities, making them valuable in drug discovery efforts .
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5